molecular formula C16H12Cl2O3 B12471976 (2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid

(2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid

Katalognummer: B12471976
Molekulargewicht: 323.2 g/mol
InChI-Schlüssel: KKRIHXOQXBHDIE-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

(2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid is an organic compound that belongs to the class of chalcones Chalcones are aromatic ketones with two phenyl rings that are known for their diverse biological activities

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of (2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid typically involves the Claisen-Schmidt condensation reaction. This reaction is carried out between an aldehyde and a ketone in the presence of a base. The general steps are as follows:

    Starting Materials: The synthesis begins with 4-(benzyloxy)-3,5-dichlorobenzaldehyde and acetophenone.

    Reaction Conditions: The reaction is usually performed in an ethanol solution with a base such as potassium hydroxide or sodium hydroxide.

    Procedure: The aldehyde and ketone are mixed in the ethanol solution, and the base is added to initiate the condensation reaction. The mixture is stirred at room temperature or slightly elevated temperatures until the reaction is complete.

    Isolation: The product is then isolated by filtration, washed with water, and recrystallized from an appropriate solvent to obtain pure this compound.

Industrial Production Methods

In an industrial setting, the production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, industrial methods may include purification steps such as column chromatography and crystallization to ensure the high purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

(2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

    Reduction: Reduction reactions can convert the double bond in the prop-2-enoic acid moiety to a single bond, forming saturated derivatives.

    Substitution: The chlorine atoms on the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.

    Substitution: Nucleophiles like amines, thiols, and alkoxides can be used for substitution reactions.

Major Products Formed

    Oxidation: Carboxylic acids and other oxidized derivatives.

    Reduction: Saturated derivatives of the original compound.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Wissenschaftliche Forschungsanwendungen

(2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid has several scientific research applications, including:

    Chemistry: It is used as a starting material for the synthesis of more complex organic molecules.

    Biology: The compound’s biological activity is studied for potential therapeutic applications.

    Medicine: Research is conducted to explore its potential as an anti-inflammatory, anticancer, or antimicrobial agent.

    Industry: It is used in the development of new materials and chemical products.

Wirkmechanismus

The mechanism of action of (2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid involves its interaction with specific molecular targets. The compound may inhibit certain enzymes or receptors, leading to its biological effects. For example, it may inhibit enzymes involved in inflammation or cell proliferation, contributing to its potential therapeutic properties.

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    (2E)-3-(2H-1,3-benzodioxol-5-yl)prop-2-enoylphenylquinoline-3-carboxamide: This compound shares a similar chalcone structure and exhibits similar biological activities.

    (E)-4-(3-(3-(4-methoxyphenyl)acryloyl)phenoxy)butyl 2-hydroxybenzoate: Another chalcone derivative with potential anticancer properties.

Uniqueness

(2E)-3-[4-(benzyloxy)-3,5-dichlorophenyl]prop-2-enoic acid is unique due to the presence of the benzyloxy group and dichloro substitution on the phenyl ring

Eigenschaften

Molekularformel

C16H12Cl2O3

Molekulargewicht

323.2 g/mol

IUPAC-Name

3-(3,5-dichloro-4-phenylmethoxyphenyl)prop-2-enoic acid

InChI

InChI=1S/C16H12Cl2O3/c17-13-8-12(6-7-15(19)20)9-14(18)16(13)21-10-11-4-2-1-3-5-11/h1-9H,10H2,(H,19,20)

InChI-Schlüssel

KKRIHXOQXBHDIE-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C(C=C1)COC2=C(C=C(C=C2Cl)C=CC(=O)O)Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.